molecular formula C4H5Cl2NOS B1198734 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride CAS No. 26530-03-0

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

Cat. No. B1198734
CAS RN: 26530-03-0
M. Wt: 186.06 g/mol
InChI Key: RGVYUPIYFIVQDS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride” and related compounds involves complex chemical reactions, often yielding various isomers and derivatives depending on the reaction conditions. For example, specific conditions lead to the predominant production of 3-hydroxyisothiazole derivatives, including 5-chloro-3-hydroxyisothiazole or 4,5-dichloro-3-hydroxyisothiazole, with the 4-chloro analog being found in smaller quantities under varied conditions (Miller, Hausman, & Weiler, 1971).

Molecular Structure Analysis

The molecular structure of isothiazolone derivatives, including “5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride,” has been extensively studied through methods such as X-ray crystallography and NMR spectroscopy. These studies provide insights into the compound's geometric configuration, bond angles, and overall molecular conformation, crucial for understanding its chemical reactivity and properties (Karczmarzyk et al., 2000).

Chemical Reactions and Properties

“5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride” participates in a variety of chemical reactions, reflecting its reactivity towards different nucleophiles. Its reactivity profile includes significant interactions with thiols, leading to various derivatives that showcase the compound’s versatility in forming bioactive molecules (Alvarez-Sánchez et al., 2003).

Physical Properties Analysis

The physical properties of “5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride,” such as solubility, boiling point, and melting point, are influenced by its molecular structure. The compound's stability under different conditions, such as pH and temperature, plays a critical role in its application as a biocide, with studies showing variable degradation rates under different environmental conditions (Park & Kwon, 2016).

Safety And Hazards

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . It causes severe burns and eye damage, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-chloro-2-methyl-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNOS.ClH/c1-6-4(7)2-3(5)8-6;/h2H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVYUPIYFIVQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(S1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26172-55-4 (Parent)
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530030
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DSSTOX Substance ID

DTXSID5067219
Record name 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride
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Molecular Weight

186.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride

CAS RN

26530-03-0
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Isothiazolone, 5-chloro-2-methyl-, hydrochloride (1:1)
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Record name 5-Chloro-2-methyl-2H-isothiazol-3-one hydrochloride
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Record name 5-chloro-2-methyl-2H-isothiazol-3-one hydrochloride
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